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Compound of Interest

Compound Name: LY-402913

Cat. No.: B608746 Get Quote

Head-to-Head Comparison: LY-402913 and MK-
571
This guide provides a comprehensive, data-driven comparison of LY-402913 and MK-571 for

researchers, scientists, and drug development professionals.

Overview
LY-402913 is characterized as a novel and selective inhibitor of the Multidrug Resistance

Protein 1 (MRP1), a key transporter involved in the efflux of various therapeutic agents from

cells.[1][2][3] In contrast, MK-571, while also a widely utilized inhibitor of MRP1, was initially

developed and is primarily known as a potent and selective competitive antagonist of the

Cysteinyl Leukotriene Receptor 1 (CysLT1).[4][5][6][7][8][9][10] This fundamental difference in

their primary pharmacological targets dictates their distinct and overlapping applications in

research and drug development.
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Feature LY-402913 MK-571

Primary Target
Multidrug Resistance Protein 1

(MRP1)[1][2][3]

Cysteinyl Leukotriene

Receptor 1 (CysLT1)[4][5][6][7]

Secondary Target(s) Not specified
Multidrug Resistance Protein 1

(MRP1), MRP4[5][8][10]

Chemical Class Tricyclic Isoxazole[3] Quinoline derivative[4][6]

Primary Therapeutic Area of

Interest

Oncology (reversal of drug

resistance)[1][3]

Inflammation, Asthma, Allergic

Rhinitis[11][12][13][14][15]
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Parameter LY-402913 MK-571

MRP1 Inhibition (EC50)

0.90 µM (reversal of

doxorubicin resistance in

HeLa-T5 cells)[1]

Not specified in direct

comparison

MRP1-mediated LTC4 Uptake

Inhibition (EC50)

1.8 µM (in HeLa-T5 cell

membrane vesicles)[3]
Not specified

CysLT1 Receptor Binding

Affinity (Ki)
Not applicable

0.22 nM (guinea pig lung

membranes)[5][8][9], 2.1 nM

(human lung membranes)[5][8]

[9]

CysLT1 Receptor Functional

Antagonism (pA2)
Not applicable

9.4 (LTD4-induced contraction,

guinea pig trachea)[9], 10.5

(LTD4-induced contraction,

guinea pig ileum)[9], 8.5

(LTD4-induced contraction,

human trachea)[9]

In Vivo Efficacy

Delays growth of MRP1-

overexpressing tumors in

combination with vincristine[1]

[3]

Inhibits LTD4-induced

bronchoconstriction in healthy

and asthmatic subjects[12],

Inhibits inflammatory cell

infiltration in a mouse asthma

model[9][11]

Table 3: Selectivity Profile
Transporter/Receptor LY-402913 MK-571

MRP1 vs. P-glycoprotein
~22-fold selectivity for

MRP1[1][3]
Not specified

CysLT1 vs. CysLT2 Receptors Not applicable Selective for CysLT1[5][7]
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MK-571 exerts its primary effects by blocking the CysLT1 receptor, a G-protein coupled

receptor (GPCR).[16][17] The binding of cysteinyl leukotrienes (LTC4, LTD4, LTE4) to CysLT1

activates downstream signaling cascades, leading to inflammatory responses such as smooth

muscle contraction, increased vascular permeability, and cellular proliferation.[14][16][18] MK-

571 competitively inhibits this binding.[8]

Both LY-402913 and MK-571 inhibit the function of MRP1, an ATP-binding cassette (ABC)

transporter. MRP1 actively transports a wide range of substrates, including chemotherapeutic

drugs and inflammatory mediators like LTC4, out of the cell.[3] Inhibition of MRP1 by these

compounds can increase the intracellular concentration of MRP1 substrates.
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Caption: CysLT1 Receptor Signaling Pathway and Inhibition by MK-571.

Experimental Methodologies
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MRP1-Mediated Drug Efflux Assay (Chemosensitivity
Reversal)
Objective: To determine the ability of a compound to reverse MRP1-mediated drug resistance.

Protocol:

Cell Culture: MRP1-overexpressing cells (e.g., HeLa-T5) and their parental non-resistant cell

line are cultured under standard conditions.

Compound Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of

a cytotoxic MRP1 substrate (e.g., doxorubicin, vincristine) in the presence or absence of a

fixed concentration of the MRP1 inhibitor (e.g., LY-402913).

Incubation: Cells are incubated for a period sufficient to allow the cytotoxic agent to induce

cell death (e.g., 72 hours).

Viability Assessment: Cell viability is measured using a standard assay such as MTT or

CellTiter-Glo.

Data Analysis: The EC50 (the concentration of cytotoxic agent required to inhibit cell growth

by 50%) is calculated for each condition. A decrease in the EC50 in the presence of the

inhibitor indicates reversal of resistance.
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Caption: Workflow for an MRP1 Chemosensitivity Reversal Assay.

Radioligand Binding Assay for CysLT1 Receptor
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Objective: To determine the binding affinity (Ki) of a compound for the CysLT1 receptor.

Protocol:

Membrane Preparation: Membranes are prepared from a source rich in CysLT1 receptors

(e.g., guinea pig lung, human lung, or cells recombinantly expressing the receptor).

Binding Reaction: A fixed concentration of a radiolabeled CysLT1 ligand (e.g., [3H]LTD4) is

incubated with the membrane preparation in the presence of varying concentrations of the

competitor compound (e.g., MK-571).

Incubation: The reaction is incubated to allow binding to reach equilibrium.

Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through a glass

fiber filter to separate membrane-bound radioligand from the unbound.

Quantification: The amount of radioactivity trapped on the filter is quantified using liquid

scintillation counting.

Data Analysis: The IC50 (the concentration of the competitor that inhibits 50% of the specific

binding of the radioligand) is determined. The Ki is then calculated from the IC50 using the

Cheng-Prusoff equation.

Conclusion
LY-402913 and MK-571 are valuable research tools with distinct primary pharmacological

profiles. LY-402913 is a selective MRP1 inhibitor, making it a suitable tool for specifically

studying the role of this transporter in drug resistance and other physiological processes. MK-

571, on the other hand, is a potent CysLT1 receptor antagonist that also exhibits MRP1

inhibitory activity. This dual activity must be considered when interpreting experimental results

using MK-571. For studies focused solely on CysLT1 receptor antagonism, other selective

antagonists with no or minimal MRP1 activity might be considered. Conversely, for investigating

MRP1, LY-402913 offers greater selectivity over P-glycoprotein compared to what is currently

documented for MK-571. The choice between these two compounds should be guided by the

specific research question and the desired level of target selectivity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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